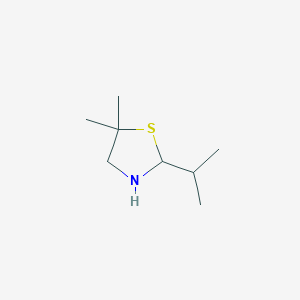

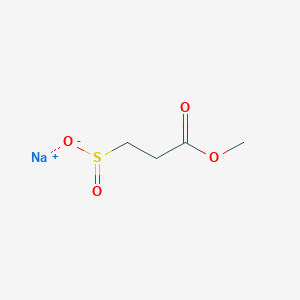

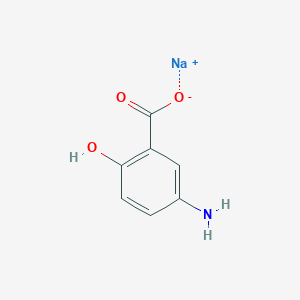

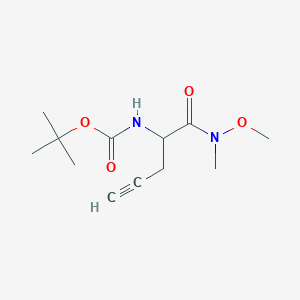

Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate

Overview

Description

The tert-butyl carbamate derivatives are a class of compounds that have been widely studied due to their utility in organic synthesis. These compounds serve as intermediates and building blocks for the synthesis of various biologically active molecules and natural products. The tert-butyl group serves as a protecting group for the carbamate, which can be removed under specific conditions when the protected functionality is no longer needed .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multiple steps, including protection and deprotection reactions, to yield the desired products. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . In another example, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate is synthesized from L-Serine through a seven-step process that includes esterification, Boc protection, and Corey-Fuchs reaction . The synthesis of tert-butyl(4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate from L-cystine also highlights the complexity of these syntheses, involving steps such as acetonization, Boc protection, and N-methoxy-N-methyl amidation .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group attached to the nitrogen atom of the carbamate moiety. This structural feature is crucial for the stability and reactivity of these compounds. The tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of the carbamate in subsequent chemical reactions .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones, reacting with organometallics to give N-(Boc)hydroxylamines . Kinetic resolution of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates has been demonstrated, leading to the asymmetric synthesis of cispentacin and transpentacin derivatives . The versatility of these compounds is further exemplified by their use in asymmetric Mannich reactions to produce chiral amino carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The tert-butyl group imparts a degree of hydrophobicity, while the carbamate functionality introduces sites for hydrogen bonding. These properties affect the solubility, boiling point, and melting point of the compounds. Additionally, the protecting groups used in the synthesis of these derivatives can be selectively removed under certain conditions, allowing for further modification of the molecule .

Scientific Research Applications

Exposure and Occupational Health

- Occupational Exposure Assessment : A study by Perbellini et al. (2003) highlighted the occupational exposure to methyl tert-butyl ether (MTBE), a related compound, at an oil refinery. Workers showed higher concentrations of MTBE in biological samples post-shift, indicating a small intake of MTBE. This research is crucial for understanding and managing occupational exposure to similar substances in industrial settings (Perbellini, Pasini, Prigioni, & Rosina, 2003).

Pharmacokinetics and Therapeutic Applications

- Cancer Treatment Research : TZT-1027, a derivative of dolastatin 10, which is structurally similar to the compound , was studied by de Jonge et al. (2005) for its effectiveness in treating advanced solid tumors. This research sheds light on the therapeutic potential and pharmacokinetic properties of similar synthetic compounds (de Jonge et al., 2005).

Metabolism and Toxicokinetics

- Metabolite Characterization : A study by Nihlen et al. (1999) characterized the metabolites of MTBE, revealing significant levels of alpha-hydroxyisobutyric acid (HBA) and 2-methyl-1,2-propanediol (MPD) in urine after exposure. This research is crucial for understanding the metabolism and potential toxicological impact of related chemical compounds (Nihlen, Sumner, Löf, & Johanson, 1999).

Environmental and Public Health

- Prenatal Exposure and Biotransformation : Du et al. (2019) researched synthetic phenolic antioxidants (SPAs) and their transformation products, highlighting prenatal exposure and placental transfer in pregnant women. This study is pertinent for understanding the environmental and health impacts of similar synthetic compounds (Du et al., 2019).

Diagnostic and Monitoring Applications

- Human Biomonitoring : Scherer et al. (2020) conducted a study assessing the exposure of young German adults to butylated hydroxytoluene (BHT), utilizing human biomonitoring in urine samples. This research contributes to the field of exposure assessment and monitoring, which could be relevant for compounds with similar applications or structural characteristics (Scherer, Petreanu, Weber, Scherer, Pluym, & Kolossa-Gehring, 2020).

Safety And Hazards

properties

IUPAC Name |

tert-butyl N-[1-[methoxy(methyl)amino]-1-oxopent-4-yn-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-7-8-9(10(15)14(5)17-6)13-11(16)18-12(2,3)4/h1,9H,8H2,2-6H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNAEETYPITDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate](/img/structure/B152864.png)